JWG-071

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

JWG-071 is a selective inhibitor of extracellular signal-regulated kinase 5 (ERK5) and leucine-rich repeat kinase 2 (LRRK2). It has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular signaling pathways .

Méthodes De Préparation

The synthesis of JWG-071 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amination, cyclization, and functional group modifications. Industrial production methods are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice .

Analyse Des Réactions Chimiques

JWG-071 undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Tumor Growth : JWG-071 has demonstrated the ability to impair tumor growth in animal models, particularly in endometrial carcinoma cells, by disrupting the NF-κB signaling pathway .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and chromatin condensation .

- Cellular Senescence : In melanoma models, this compound has been shown to induce cellular senescence via p21 activation, suggesting a role in limiting tumor progression .

Research Findings

Recent studies have provided substantial evidence supporting the use of this compound in various cancer types. Below are some significant findings:

| Study | Cancer Type | Key Findings | IC50 Values |

|---|---|---|---|

| Vall d'Hebron Study | Endometrial Cancer | Demonstrated antitumor activity and safety in animal models; enhanced efficacy of chemotherapy. | 2-3 µM |

| BioRxiv Preprint | Endometrial Cancer | Inhibited EGF-induced ERK5 phosphorylation; reduced cell proliferation and colony formation. | 90 nM (ERK5) |

| Nature Study | Endometrial Cancer | Sensitized cells to TRAIL-induced apoptosis; increased TP53INP2 levels. | Not specified |

| PMC Article | Various Cancers | Induced cytotoxicity across multiple cancer cell lines, including prostate and glioblastoma. | Not specified |

Case Studies

- Endometrial Cancer Treatment :

- Melanoma Research :

- Apoptosis Induction :

Mécanisme D'action

JWG-071 exerts its effects by selectively inhibiting ERK5 and LRRK2. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation and survival. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cancer cell growth and survival. Additionally, this compound induces autophagy-mediated cancer cell death by activating endoplasmic reticulum stress and the unfolded protein response pathways .

Comparaison Avec Des Composés Similaires

JWG-071 is unique due to its high selectivity for ERK5 and LRRK2. Similar compounds include:

AX1583630: Another ERK5 inhibitor with different structural properties.

INY-06-061: A potent and selective heterobifunctional degrader of ERK5.

JWG-048: An inhibitor that blocks LRRK2 activity but not ERK5 activity. Compared to these compounds, this compound offers a unique combination of selectivity and efficacy, making it a valuable tool in scientific research

Activité Biologique

JWG-071 is a selective inhibitor of the ERK5 (Extracellular Signal-Regulated Kinase 5) pathway, which has garnered attention for its potential in cancer therapy, particularly in endometrial carcinoma. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell proliferation, and the results from various studies.

This compound functions primarily by inhibiting ERK5 activity, which plays a crucial role in cell proliferation and survival. The compound has been shown to selectively inhibit ERK5 while exhibiting minimal off-target effects on other kinases. For instance, in kinase selectivity assays against a panel of 468 human kinases, this compound demonstrated significant inhibition of ERK5 and Doublecortin Like kinases (DCLK1 and DCLK2), with IC50 values ranging from 2-3 μM in various cancer cell lines .

Key Findings:

- ERK5 Inhibition : this compound effectively inhibited EGF-induced phosphorylation of ERK5 in endometrial cancer cell lines (Ishikawa and AN3CA) as well as HeLa cells, without affecting ERK1/2 phosphorylation .

- Proliferation Impairment : The compound significantly reduced cell proliferation and colony formation in treated cancer cells .

- Apoptosis Induction : this compound has been reported to induce apoptosis in endometrial carcinoma cells by modulating the MEF2C-c-Jun signaling axis, which is crucial for promoting cell survival .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various cancer models. A notable study assessed its impact on endometrial carcinoma cells, revealing that treatment with this compound led to a significant decrease in cell viability when compared to untreated controls.

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | IC50 (μM) | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|

| Ishikawa | 2.5 | Significant | Yes |

| AN3CA | 3.0 | Significant | Yes |

| HeLa | 2.8 | Significant | Yes |

In Vivo Studies

In vivo experiments using mouse models have further corroborated the anti-tumor efficacy of this compound. The compound was administered intraperitoneally at doses of 30 mg/kg to assess its therapeutic potential against established tumors.

Key Observations:

- Tumor Growth Inhibition : Mice treated with this compound exhibited reduced tumor volumes compared to control groups, indicating effective tumor suppression .

- Safety Profile : Preliminary assessments suggest that this compound has a favorable safety profile, with no significant adverse effects noted during the treatment period .

Case Studies and Clinical Relevance

Recent studies have highlighted the potential of this compound as a therapeutic agent for endometrial cancer, particularly for patients with mutations in the PTEN gene or those exhibiting resistance to conventional therapies. For example, research indicated that pre-treatment with this compound sensitized endometrial cancer cells to TRAIL-induced apoptosis, presenting a promising strategy for overcoming resistance in these malignancies .

Table 2: Case Study Overview

| Study Focus | Findings |

|---|---|

| Endometrial Cancer | This compound inhibits growth and induces apoptosis |

| TRAIL Sensitization | Enhanced cytotoxicity observed with pre-treatment |

| Safety and Efficacy | Favorable safety profile in animal models |

Propriétés

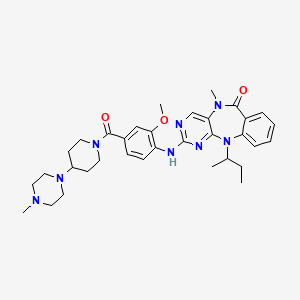

IUPAC Name |

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOMSOYIIVIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.